

Spectroscopic data (NMR, mass spectrometry) of 2-Isobutylpyrrolidine

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Compound of Interest

Compound Name: 2-Isobutylpyrrolidine

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Spectroscopic Analysis of 2-Isobutylpyrrolidine: A Technical Guide

Disclaimer: Experimental spectroscopic data for **2-isobutylpyrrolidine** is not readily available in public scientific databases. The data presented in this document is based on computational predictions and should be used as a reference guide for expected spectral characteristics.

Introduction

2-Isobutylpyrrolidine is a saturated heterocyclic amine with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a summary of the predicted spectroscopic data for **2-isobutylpyrrolidine** and outlines standardized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for **2-isobutylpyrrolidine**. These values were generated using computational algorithms and serve as an estimation of the experimental values.

Predicted ^1H NMR Data

Solvent: CDCl_3 (predicted) Frequency: 400 MHz (reference)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Multiplet	1H	H-2
~2.9 - 3.1	Multiplet	2H	H-5
~1.8 - 2.0	Multiplet	1H	H-3 (one proton)
~1.6 - 1.8	Multiplet	2H	H-4
~1.4 - 1.6	Multiplet	1H	H-3 (one proton)
~1.2 - 1.4	Multiplet	2H	-CH ₂ - (isobutyl)
~1.7 - 1.9	Multiplet	1H	-CH- (isobutyl)
~0.9	Doublet	6H	-CH ₃ (isobutyl)

Predicted ^{13}C NMR Data

Solvent: CDCl_3 (predicted) Frequency: 100 MHz (reference)

Chemical Shift (ppm)	Assignment
~60	C-2
~47	C-5
~45	-CH ₂ - (isobutyl)
~30	C-3
~25	C-4
~28	-CH- (isobutyl)
~22	-CH ₃ (isobutyl)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
127	Moderate	[M] ⁺ (Molecular Ion)
112	Low	[M - CH ₃] ⁺
84	High	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
70	Very High (Base Peak)	[M - C ₄ H ₉] ⁺ (Loss of isobutyl group)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small molecule such as **2-isobutylpyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[\[1\]](#)
- **Sample Amount:** For a standard 5 mm NMR tube, dissolve 5-25 mg of **2-isobutylpyrrolidine** for ¹H NMR and 50-100 mg for ¹³C NMR.[\[2\]](#)
- **Solvent:** Use 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the sample's solubility.[\[1\]](#)[\[3\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).[\[2\]](#)
- **Filtration:** If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Data Acquisition:

- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
- ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Scans: Due to the low natural abundance of ^{13}C , 1024 or more scans may be necessary.
 - Relaxation Delay: A delay of 2 seconds is common.
- 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C one-bond correlation) can be performed using standard instrument parameters.

Mass Spectrometry (MS)

1. Sample Preparation:

- Sample Purity: High purity is essential for clear mass spectra.
- Sample Concentration: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - GC-MS):

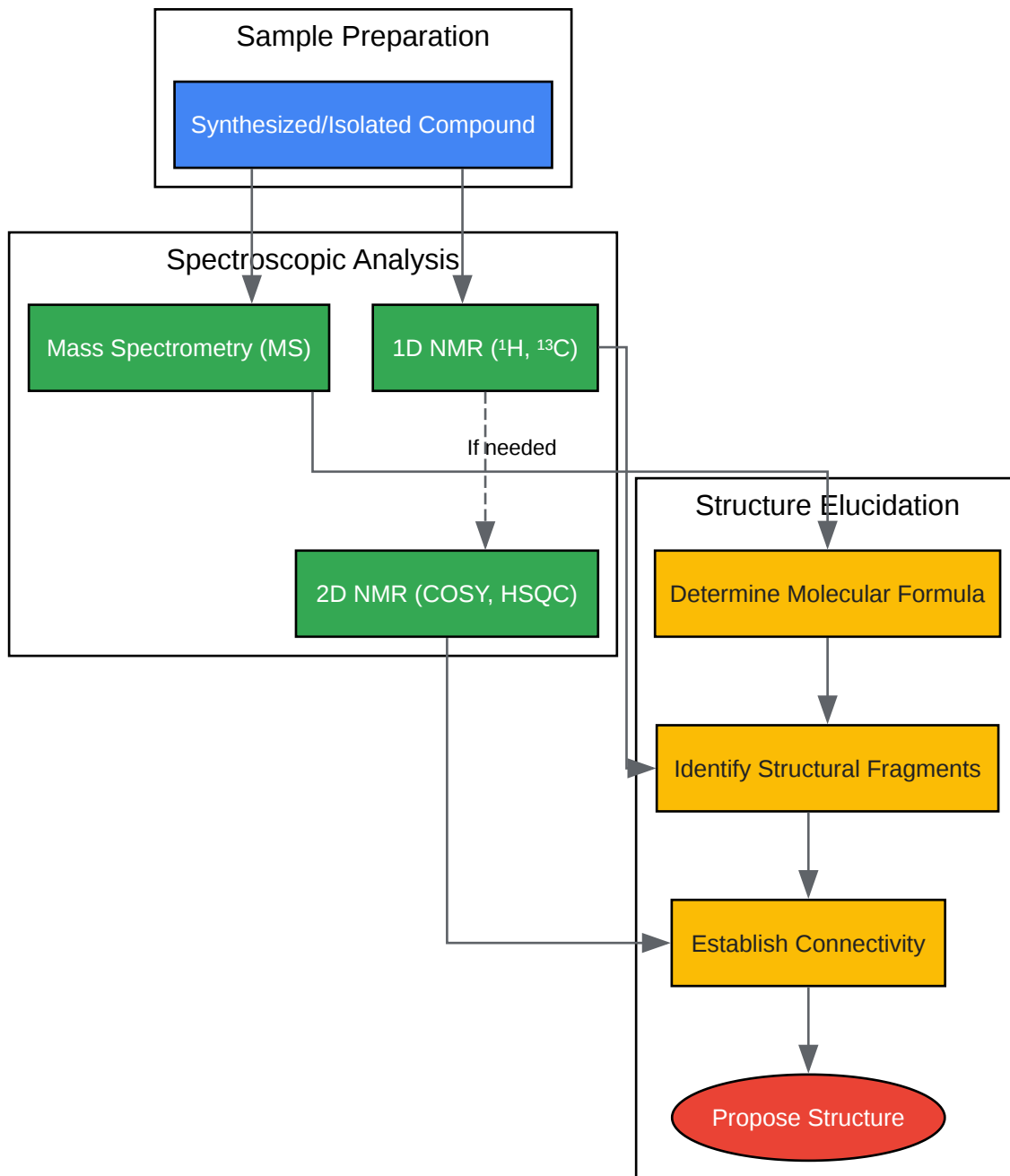
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization: Use a standard electron energy of 70 eV for ionization. This is a "hard" ionization technique that causes fragmentation, providing structural information.[4]
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).
- Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structure of **2-isobutylpyrrolidine**.

General Workflow for Spectroscopic Structure Elucidation



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Caption: Workflow for structure elucidation using spectroscopic methods.

Caption: Chemical structure of **2-Isobutylpyrrolidine**.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, mass spectrometry) of 2-Isobutylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180006#spectroscopic-data-nmr-mass-spectrometry-of-2-isobutylpyrrolidine]

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